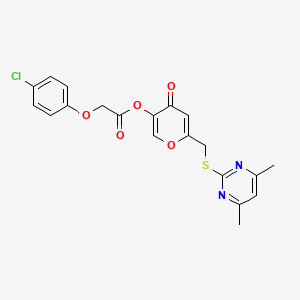

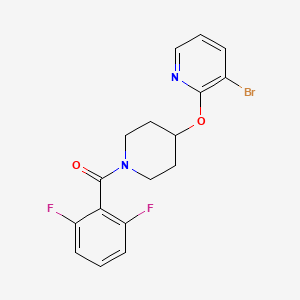

![molecular formula C19H13FN4O3S B2573136 N-(2-フルオロフェニル)-3-メチル-6-(3-ニトロフェニル)イミダゾ[2,1-b][1,3]チアゾール-2-カルボキサミド CAS No. 852135-83-2](/img/structure/B2573136.png)

N-(2-フルオロフェニル)-3-メチル-6-(3-ニトロフェニル)イミダゾ[2,1-b][1,3]チアゾール-2-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives . These derivatives have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, and anti-inflammatory activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazole derivatives involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones . The reactions are typically carried out under microwave (MW) activation, which offers benefits such as convenient operation, short reaction time, and good yields .Molecular Structure Analysis

The molecular structure of these compounds is characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis . The NMR spectra provide detailed information about the hydrogen and carbon atoms in the molecule, while the MS spectra provide information about the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically monitored by TLC using CHCl3 and CH3OH as eluent . The yield of the reactions is often high, indicating the efficiency of the synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by their melting points, IR spectra, NMR spectra, and MS spectra . For example, the IR spectra provide information about the functional groups present in the molecule, while the NMR spectra provide information about the hydrogen and carbon atoms in the molecule .科学的研究の応用

抗がん活性

イミダゾ[2,1-b][1,3]チアゾール骨格は、その抗がん特性で知られています。この構造を持つ化合物は合成され、そのin vitro抗がん活性が試験されています。 これらの化合物は、MCF-7(乳がん)、A549(肺がん)、Colon-205(大腸がん)など、さまざまな癌細胞株に対して有望な結果を示しています 。ニトロフェニル基の存在はこれらの特性を高める可能性があり、さらなるがん研究のための潜在的な候補となっています。

EGFR阻害

インドール誘導体のイミダゾ[2,1-b]チアジアゾール骨格がEGFRを標的とする能力により、この化合物はEGFR(上皮成長因子受容体)阻害剤としての可能性が大きいです。 EGFRはがん治療における重要な標的であり、阻害剤はさまざまな種類のがんに対する効果的な治療法となりえます .

結核治療

イミダゾ[2,1-b]チアゾール誘導体は、抗結核剤として研究されています。これらは、多剤耐性結核(MDR-TB)および広範耐性結核(XDR-TB)に対して有意な活性を示します。 構造的類似性から、この化合物は結核対策における有効性を調査することができます .

抗菌特性

イミダゾ[2,1-b]チアゾールの構造類似体は、抗菌特性を含む幅広い生物活性を実証してきました。 この化合物は、さまざまな細菌および真菌病原体に対する抗菌剤としての可能性について研究することができます .

抗炎症作用

イミダゾ[2,1-b]チアゾールコアを持つ化合物は、抗炎症作用と関連付けられています。 この化合物の抗炎症作用に関する研究は、慢性炎症性疾患に対する新しい治療法につながる可能性があります .

作用機序

The mode of action of these compounds involves interaction with specific targets in the bacterium, leading to inhibition of its growth . The exact biochemical pathways affected by these compounds and the specific molecular and cellular effects of their action would depend on the particular structure of the compound and its interaction with the bacterium.

The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, would also depend on their specific chemical structure. These properties can impact the bioavailability of the compound, or how much of it is able to reach its target in the body .

The action of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, as well as its efficacy in inhibiting the bacterium .

将来の方向性

The future directions for research on these compounds could include further exploration of their pharmacological properties, optimization of their synthesis process, and investigation of their mechanism of action . Additionally, the development of more selective inhibitors for Mycobacterium tuberculosis could be a potential area of future research .

生化学分析

Biochemical Properties

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By binding to the active site of these kinases, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can modulate their activity, leading to altered cellular responses .

Cellular Effects

The effects of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can modulate metabolic pathways, leading to changes in the levels of key metabolites .

Molecular Mechanism

At the molecular level, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can remain stable under certain conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth or reduction of inflammation. At high doses, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can cause toxic or adverse effects, including organ damage and impaired cellular function. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes at higher concentrations .

Metabolic Pathways

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and metabolic homeostasis. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can affect the synthesis and degradation of key biomolecules, such as lipids and nucleotides .

Transport and Distribution

The transport and distribution of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transporters, influencing its localization and accumulation. Additionally, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide can bind to intracellular proteins, affecting its distribution and activity within different cellular compartments .

Subcellular Localization

The subcellular localization of N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting energy production and metabolic processes .

特性

IUPAC Name |

N-(2-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-15-8-3-2-7-14(15)20)28-19-22-16(10-23(11)19)12-5-4-6-13(9-12)24(26)27/h2-10H,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQQRTSSWHXAJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

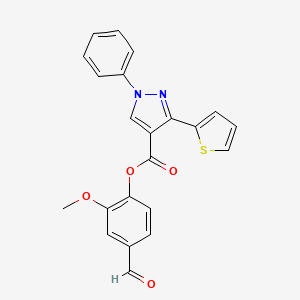

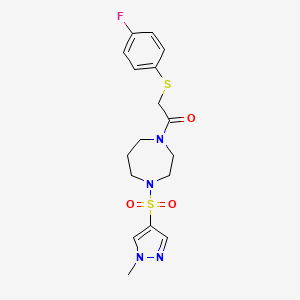

![1,3-dimethyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2573059.png)

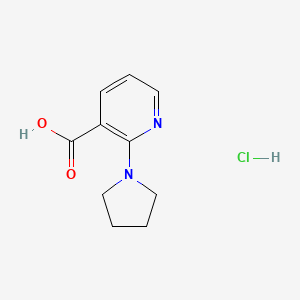

![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)

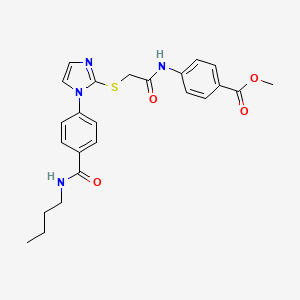

![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)

![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)

![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)

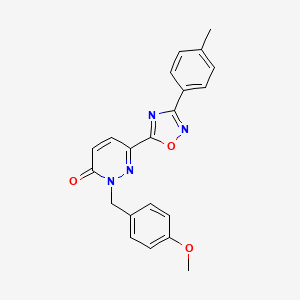

![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)